Sparassol

Agricultural insecticide Drosophila suzukii Contact toxicity

Researchers screening insecticidal natural products often face non-specific enzyme inhibition that confounds mechanistic studies. Sparassol uniquely inhibits glutathione S-transferase (GST; 41.2% at 100 μg/mL) while showing negligible acetylcholinesterase (AChE) activity, enabling clean dissection of insect detoxification pathways. • Selective GST inhibition with minimal AChE interference-distinct from methyl orsellinate and DMB. • Versatile precursor scaffold for synthetic elaboration to more potent analogs. • Natural Sparassis spp. metabolite; ≥98% purity verified by HPLC.

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
CAS No. 520-43-4
Cat. No. B1218689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSparassol
CAS520-43-4
Synonymsmethyl 2-hydroxy-4-methoxy-6-methylbenzoate
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)OC)O)OC
InChIInChI=1S/C10H12O4/c1-6-4-7(13-2)5-8(11)9(6)10(12)14-3/h4-5,11H,1-3H3
InChIKeyPFVPJOAAHSOENR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sparassol: Physicochemical and Bioactivity Baseline


Sparassol (methyl 2-hydroxy-4-methoxy-6-methylbenzoate, C₁₀H₁₂O₄, MW 196.20) is a methoxybenzoic acid antibiotic originally isolated from Sparassis crispa (cauliflower mushroom) in 1923 [1]. The compound is characterized by its low melting point (67–68°C), moderate solubility in methanol and ethanol, and free solubility in acetone, ether, and chloroform [2]. Sparassol is recognized as one of the earliest documented antibacterial compounds of fungal origin [3], exhibiting both antifungal and insecticidal properties [4]. It also occurs in lichens such as Evernia prunasti [2].

Why Orsellinate or DMB Cannot Replace Sparassol


Sparassol, methyl orsellinate, and DMB constitute a homologous series of methylbenzoate natural products from Sparassis spp., yet minor structural variations profoundly alter their biological profiles and physicochemical utility. Methyl orsellinate (ScI) exhibits superior antifungal activity against Cladosporium cucumerinum [1], while DMB demonstrates markedly higher contact insecticidal toxicity [2]. Sparassol, by contrast, uniquely inhibits glutathione S-transferase (GST) while showing minimal acetylcholinesterase (AChE) inhibition—a distinct enzymatic selectivity pattern not observed in its analogs [2]. Moreover, Sparassol's poor water solubility (requiring derivatization to disodium sparassol for aqueous applications [3]) precludes direct substitution with DMB or methyl orsellinate in formulation-sensitive contexts. The compound's simple architecture also enables facile synthetic modification to more potent analogs [2], establishing Sparassol as a versatile precursor scaffold rather than a terminal active.

Sparassol: Comparative Evidence Guide


Drosophila suzukii Contact Toxicity

In direct head-to-head contact toxicity assays against adult Drosophila suzukii (spotted wing drosophila), Sparassol exhibited an LD₅₀ of 5.29 μg/fly for males and 11.14 μg/fly for females, positioning it intermediate between the less active methyl orsellinate and the more potent DMB analog [1]. This quantifies Sparassol's insecticidal potential relative to its closest natural congeners.

Agricultural insecticide Drosophila suzukii Contact toxicity

GST vs. AChE Enzyme Selectivity

Sparassol uniquely inhibits glutathione S-transferase (GST) with 41.2% inhibition at 100 μg/mL in male D. suzukii, while showing no meaningful inhibition of acetylcholinesterase (AChE). In contrast, DMB and methyl orsellinate exhibit weak AChE inhibition (17.1% and 13.5%, respectively) with less pronounced GST effects [1]. This differential enzymatic targeting is quantified directly from head-to-head assays.

Enzyme inhibition Glutathione S-transferase Acetylcholinesterase

Nematicidal Activity Against B. xylophilus

Sparassol demonstrated nematicidal activity against pine wood nematode (B. xylophilus) with LC₅₀ of 84.92 ppm and LC₉₅ of 132.13 ppm [1]. While less potent than commercial trunk-injectable nematicides abamectin and emamectin benzoate, Sparassol possesses a simpler chemical structure amenable to facile synthesis and derivatization [1].

Nematicide Bursaphelenchus xylophilus Pine wilt disease

Antifungal Activity Against C. cucumerinum

In antifungal assays against Cladosporium cucumerinum, Sparassol exhibited activity, but two co-produced metabolites from Sparassis crispa—ScI (methyl orsellinate) and ScII (methyl-dihydroxy-methoxy-methylbenzoate)—demonstrated considerably greater antifungal potency [1]. While quantitative zone-of-inhibition data are not explicitly provided in the available abstract, the study unequivocally ranks Sparassol as the least active among the three congeners.

Antifungal Cladosporium cucumerinum Crop protection

Sparassol Application Scenarios


Insecticide Scaffold: DMB Synthesis

Given that DMB exhibits 4–5× greater contact insecticidal potency than Sparassol against D. suzukii and can be easily synthesized from Sparassol [1], the primary industrial application of Sparassol is as a natural product-derived starting material for DMB production. Researchers seeking a more potent insecticide should procure DMB directly, while those investigating biosynthetic pathways or structure-activity optimization should utilize Sparassol as the precursor scaffold [1].

GST Inhibition for Insecticide MoA Studies

Sparassol uniquely inhibits GST (41.2% at 100 μg/mL) with negligible AChE activity, whereas its analogs methyl orsellinate and DMB weakly inhibit AChE [1]. This clean selectivity profile makes Sparassol the preferred compound for researchers dissecting insect detoxification pathways or screening for GST-targeting insecticide leads. Procurement for general insecticide screening should instead favor DMB [1].

Nematicide Lead Optimization Scaffold

Although Sparassol is less potent than commercial nematicides abamectin and emamectin benzoate (LC₅₀ 84.92 ppm vs. low ppm range), its simple methylbenzoate core is more synthetically tractable [1]. This positions Sparassol as an attractive lead compound for medicinal chemistry campaigns aimed at developing novel, cost-effective nematicides. Researchers requiring high potency for field applications should select commercial macrocyclic lactones, while those engaged in lead optimization should procure Sparassol [1].

Technical Documentation Hub

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